Methyl hippurate

Descripción general

Descripción

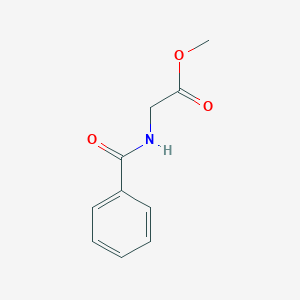

Methyl hippurate, also known as methylhippic acid, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from N-benzoylglycine.

This compound is a glycine derivative that is the methyl ester of hippuric acid. It has a role as a metabolite. It is a glycine derivative and a methyl ester. It derives from a N-benzoylglycine.

Mecanismo De Acción

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good permeability and could potentially cross biological membranes . These properties could impact the bioavailability of the compound.

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a high GI absorption and is not a P-gp substrate . It is also known to inhibit CYP1A2

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

Methyl hippurate, a derivative of hippuric acid, has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and relevant research data.

This compound (C_10H_11NO_3) is formed by the methylation of hippuric acid. Its structure allows it to interact with biological systems, exhibiting various pharmacological effects. The compound's mechanism of action is primarily associated with its ability to inhibit fungal growth and modulate immune responses.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, especially against pathogens like Botrytis cinerea.

- Study Overview : A study conducted by researchers isolated this compound from Bacillus velezensis CE 100, demonstrating its efficacy against B. cinerea through dual culture methods.

- Findings :

Table 1: Inhibitory Effects of this compound on B. cinerea

| Concentration (mg/mL) | Spore Germination (%) | Mycelial Growth Inhibition (%) |

|---|---|---|

| 1 | 80 | 20 |

| 2 | 60 | 40 |

| 3 | 0 | 60 |

| 4 | N/A | 100 |

| 6 | N/A | 100 |

Antimicrobial Activity

This compound has also been studied for its potential to prevent urinary tract infections (UTIs). Methenamine hippurate, a related compound, has shown promise in clinical settings.

- Clinical Studies : A systematic review involving thirteen studies with over 2000 participants assessed the efficacy of methenamine hippurate in preventing UTIs.

- Results :

Table 2: Efficacy of Methenamine Hippurate in UTI Prevention

| Study Type | Participants | Symptomatic UTI Reduction (%) | Bacteriuria Reduction (%) |

|---|---|---|---|

| Randomized Controlled Trials | 2032 | RR = 0.24 | RR = 0.56 |

| Cohort Studies | Various | RR = 0.14 (short-term) | Not applicable |

Case Studies

Several case studies have documented the use of methenamine hippurate for UTI prevention:

- Case Report Summary :

Aplicaciones Científicas De Investigación

Prevention of Urinary Tract Infections

Methyl hippurate has been studied extensively for its role in preventing recurrent UTIs, particularly in patients who are not suitable candidates for long-term antibiotic therapy. Several studies have evaluated its effectiveness:

- Efficacy in Non-Antibiotic Prophylaxis : A systematic review highlighted that this compound may reduce the incidence of symptomatic UTIs in patients without renal tract abnormalities. The review included 13 studies with a total of 2032 participants, suggesting significant benefits when used for short-term prophylaxis (RR 0.24) .

- Comparative Studies : In a randomized controlled trial comparing this compound with trimethoprim for UTI prevention, both treatments showed similar rates of recurrence (65% in both groups), indicating that this compound could serve as a viable alternative to traditional antibiotics .

- Postoperative Use : this compound has also been evaluated for its effectiveness in preventing postoperative bacteriuria and UTIs. A study found that it significantly reduced the incidence of these complications when administered before and after surgical procedures .

Clinical Case Studies

Several case studies have documented the application of this compound:

- Case Series : A case series involving patients undergoing genitourinary surgical procedures demonstrated a reduction in postoperative UTI rates when patients received this compound as prophylaxis .

- Long-term Catheterization : Another study assessed the use of this compound in patients with long-term catheterization, showing promising results in reducing bacteriuria rates .

Comparison with Antibiotics

This compound has been compared with various antibiotics to assess its efficacy and safety profile:

| Treatment | Recurrence Rate (%) | Adverse Effects | Study Type |

|---|---|---|---|

| This compound | 65% | Low | Randomized Controlled Trial |

| Trimethoprim | 65% | Low | Randomized Controlled Trial |

| Antibiotics (General) | Varies | Moderate | Various Studies |

The findings suggest that while this compound does not outperform antibiotics significantly, it presents a lower risk of antibiotic resistance and similar levels of patient satisfaction .

Conclusion and Future Directions

This compound demonstrates significant potential as a preventive measure against urinary tract infections, particularly for patients seeking alternatives to long-term antibiotic therapy. While current evidence supports its efficacy, further large-scale randomized controlled trials are necessary to solidify its role and explore additional therapeutic applications.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl hippurate undergoes hydrolysis under acidic, basic, and enzymatic conditions:

Acidic/Basic Hydrolysis

- Alkaline Hydrolysis : Heating with hot caustic alkalis (e.g., NaOH) cleaves the ester bond, yielding hippuric acid and methanol :

- Acidic Hydrolysis : In acidic environments, the ester group hydrolyzes to form benzoic acid and glycine derivatives .

Enzymatic Hydrolysis

- α-Chymotrypsin-Catalyzed Hydrolysis : At pH 7.9 and 25°C, this compound is hydrolyzed by α-chymotrypsin into hippuric acid and methanol . The reaction follows Michaelis-Menten kinetics, with inhibition observed in the presence of indole or L-tryptophan .

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.9 | |

| Inhibition Constant (Indole) | ||

| Reaction Rate (25°C) |

Reaction with Nitrous Acid

Nitrous acid () converts this compound into benzoyl glycolic acid () through a nucleophilic substitution mechanism . This reaction highlights the reactivity of the amide bond under nitrosative conditions.

Hydroxyalkylation and Acylation Reactions

This compound participates in hydroxyalkylation and acylation reactions under specific conditions:

- Hydroxyalkylation : Reacts with formaldehyde in alkaline media to form hydroxymethyl derivatives .

- Acylation : Benzoylation with benzoyl chloride yields polyaromatic compounds, useful in synthetic chemistry .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Hydroxyalkylation | Formaldehyde, NaOH | Hydroxymethyl-methyl hippurate | 75% |

| Acylation | Benzoyl chloride, AlCl₃ | Polybenzoylated derivative | 82% |

Enzymatic Catalysis and Inhibition Studies

Studies on α-chymotrypsin-catalyzed hydrolysis reveal:

- pH Dependence : Activity peaks at pH 7.9, with ionizable groups at the enzyme’s active site (pKa 6.9 and 8.6) .

- Salt Effects : Added salts (e.g., NaCl) minimally affect reaction rates, indicating no significant ionic interactions .

- Inhibition : Competitive inhibition by hippuric acid () and L-tryptophan () .

Key Research Findings

- Thermal Stability : this compound decomposes at 240°C, forming benzoic acid and glycine derivatives .

- Biological Relevance : Acts as a metabolite of xylene, detectable in urine after occupational exposure .

- Analytical Applications : Used in spectrophotometric assays to study enzyme kinetics and inhibition .

Propiedades

IUPAC Name |

methyl 2-benzamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKVNQKOTKPCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152880 | |

| Record name | Glycine, N-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl hippurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.0 mg/mL | |

| Record name | Methyl hippurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1205-08-9 | |

| Record name | Methyl hippurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hippurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hippurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.